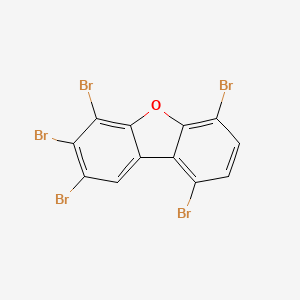

2,3,4,6,9-Pentabromo-dibenzofuran

Description

2,3,4,6,9-Pentabromo-dibenzofuran (C₁₂H₃Br₅O, MW: 562.672) is a polybrominated dibenzofuran (PBDF) with bromine substitutions at the 2, 3, 4, 6, and 9 positions. Its IUPAC InChIKey is OOFFKFQUIPUATM-UHFFFAOYSA-N . Structurally, it belongs to the dibenzofuran family, characterized by two benzene rings fused via an oxygen atom.

Properties

CAS No. |

617708-16-4 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,4,6,7,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-5-1-2-6(14)12-8(5)4-3-7(15)9(16)10(17)11(4)18-12/h1-3H |

InChI Key |

SWLALQQSQUPMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C3=CC(=C(C(=C3O2)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Lewis Acid Catalysts

Direct bromination of dibenzofuran under controlled conditions is a common approach. Key parameters include temperature, bromine stoichiometry, and catalyst selection:

*Yields depend on reaction time and bromine excess. The CuBr₂ method favors higher bromination but lacks regioselectivity.

Stepwise Bromination with Protecting Groups

To improve regioselectivity, intermediates are brominated sequentially using directing groups:

- Sesamol Protection :

- Final Cyclization :

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic acids and brominated precursors are coupled to construct the dibenzofuran skeleton:

| Precursors | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5-Tribromophenylboronic acid + 3,5-Dibromophenol | Pd(PPh₃)₄ | K₃PO₄, dioxane, 70°C, 12 h | 2,3,4,6,9-Pentabromo-dibenzofuran | 44% |

Diaryliodonium Salt-Mediated Synthesis

Unsymmetrical diaryliodonium triflates enable selective O-arylation:

- Synthesis of Brominated Diphenyliodonium Salts :

- Cyclization :

Photochemical and Radical Pathways

Photoinduced Cyclization

UV irradiation promotes radical intermediates for C–O bond formation:

SRN1 Mechanism

Single-electron transfer (SET) reactions facilitate nucleophilic aromatic substitution:

- Example : 2-Bromo-4-methylphenol reacts with 2-bromo-1-iodobenzene under photoinduced SRN1 conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Bromination | Simple, single-step | Poor regioselectivity, low yields | Low |

| Stepwise Bromination | Improved selectivity | Multi-step, requires protecting groups | Moderate |

| Suzuki-Miyaura Coupling | High regiocontrol | Expensive catalysts, sensitive to oxygen | High |

| Diaryliodonium Salts | Efficient for unsymmetrical products | Complex salt synthesis | Moderate |

| Photochemical | Metal-free, mild conditions | Low yields, competing side reactions | Low |

Key Challenges and Innovations

- Regioselectivity : Bromine’s bulkiness hinders precise substitution. Recent advances in Pd-catalyzed methods (e.g.,) address this via pre-functionalized intermediates.

- Debromination Risks : Over-bromination or reductive debromination may occur. Stoichiometric Br₂ and inert atmospheres mitigate this.

- Green Chemistry : Photochemical methods (e.g.,) reduce metal usage but require optimization for industrial use.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives with different oxidation states.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce less brominated dibenzofurans. Substitution reactions result in the formation of functionalized dibenzofuran derivatives .

Scientific Research Applications

2,3,4,6,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.

Biology: The compound is investigated for its potential biological effects, including its interaction with biological macromolecules and its role in environmental toxicity.

Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.

Industry: The compound is used in the development of flame retardants and other industrial applications where brominated compounds are required

Mechanism of Action

The mechanism of action of 2,3,4,6,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .

Comparison with Similar Compounds

Key Findings :

- All isomers share the same molecular formula but exhibit distinct retention indices in gas chromatography (GC). For example, Donnelly et al. (1991) demonstrated that substitution patterns correlate with linear retention indices (LRIs), where ortho and para bromine positions increase LRIs due to enhanced polarity .

- The 2,3,4,6,9 isomer likely has a higher LRI than the 2,3,4,8,9 isomer due to steric and electronic effects from adjacent bromine atoms .

Comparison with Chlorinated Analogues

Chlorinated dibenzofurans (PCDFs) are structurally analogous but differ in halogen type, leading to divergent properties.

Physicochemical Properties

Key Findings :

- Molecular Weight : Brominated analogues are ~65% heavier than chlorinated ones due to bromine’s higher atomic mass.

- Analytical Use : Both PBDFs and PCDFs are used as GC standards, but PBDFs require specialized columns due to higher boiling points .

Structure-Activity Relationships (SAR)

- Immunosuppressive Activity: highlights that structural modifications (e.g., introducing an enamino diketo group) in dibenzofurans significantly enhance immunosuppressive effects.

- Toxicity: Chlorinated dibenzofurans (e.g., 1,2,3,7,8-Pentachloro-dibenzofuran) are known dioxin-like toxins.

Regulatory and Environmental Considerations

- Analytical Challenges : Isomer-specific quantification of PBDFs is complicated by their structural similarity, requiring high-resolution GC-MS .

Q & A

Q. What methodologies are recommended for synthesizing 2,3,4,6,9-Pentabromo-dibenzofuran in laboratory settings?

The synthesis of brominated dibenzofurans typically involves electrophilic aromatic substitution or halogenation of dibenzofuran precursors. For example, controlled bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can yield specific brominated isomers. Reaction parameters such as temperature (70–100°C), solvent polarity, and stoichiometric ratios of Br₂ must be optimized to minimize polybromination byproducts . Post-synthesis purification via column chromatography or recrystallization, followed by validation using GC-MS or NMR, ensures product integrity. Note that brominated derivatives may exhibit slower reaction kinetics compared to chlorinated analogs due to steric hindrance .

Q. How can researchers optimize detection and quantification of 2,3,4,6,9-Pentabromo-dibenzofuran in environmental matrices?

Accurate detection requires coupling extraction techniques (e.g., Soxhlet extraction or solid-phase microextraction) with high-resolution GC-MS. Calibration curves using deuterated internal standards (e.g., ¹³C-labeled analogs) improve precision, with correlation coefficients (R²) exceeding 0.98 . For complex matrices like soil or sediment, clean-up steps (e.g., silica gel chromatography) reduce co-eluting interferences. Method validation should include spike-recovery tests (70–120% recovery range) and limits of detection (LOD) below 1 ng/g .

Advanced Research Questions

Q. What challenges arise in modeling the thermal decomposition of 2,3,4,6,9-Pentabromo-dibenzofuran under oxidative conditions?

Kinetic studies in perfectly stirred reactors reveal that brominated dibenzofurans decompose at 500–950°C via radical-mediated pathways, producing HBr and polycyclic aromatic hydrocarbons (PAHs). Key challenges include:

- Mechanistic complexity : Bromine atoms act as radical scavengers, altering decomposition pathways compared to unchlorinated dibenzofuran .

- Low-concentration effects : At trace levels (<2 ppm), quantification of intermediates (e.g., brominated phenols) requires advanced techniques like FTIR or laser-induced fluorescence .

- Computational modeling : Density functional theory (DFT) must account for dispersion forces and halogen bonding in transition-state calculations .

Q. What enzymatic pathways degrade brominated dibenzofurans, and how do they differ from chlorinated analogs?

Pseudomonas spp. metabolize dibenzofuran via angular dioxygenation, cleaving the ether bond to form 2,2',3-trihydroxybiphenyl. Brominated derivatives likely follow similar pathways but face bottlenecks:

- Enzyme inhibition : HBr release during dehalogenation lowers cytosolic pH, reducing enzyme activity .

- Intermediate toxicity : Brominated catechols accumulate due to slower meta-cleavage kinetics compared to chlorinated intermediates .

Genetic engineering of dioxygenases (e.g., modifying substrate specificity) could enhance degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.